1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-10(7-9(8)2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
WZQLSWNCRKPJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the cyclopropane ring followed by functionalization to introduce the carboxylic acid group and the 3,4-dimethylphenyl substituent. Two main approaches are documented:
- Cyclopropanation of substituted styrene derivatives followed by oxidation/hydrolysis to the carboxylic acid.
- Functionalization of cyclopropane carboxylate esters or amides bearing the 3,4-dimethylphenyl substituent, followed by hydrolysis to the acid.
Preparation via Cyclopropanation and Subsequent Functionalization
Reaction Conditions and Optimization
| Step | Reagents & Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropyl dicarboxylate synthesis | Diethyl malonate, 1,2-dichloroethane, KI, K2CO3 | DMF | Reflux (~150°C) | 91 | Polar aprotic solvent facilitates substitution; catalyst choice critical for yield. |
| Reduction to cyclopropyl dimethanol | Reducing agent (LiAlH4 or alternatives), catalyst B | Solvent B (e.g., THF) | 0°C to reflux | Up to 88 | Controlled addition of reducing agent; quenching and extraction critical for purity. |
| Ester hydrolysis to acid | LiOH·H2O | THF/MeOH/H2O mixture | 80°C | ~83 | Mild alkaline hydrolysis; neutralization and extraction follow. |
| Sulfonamido substitution | Benzenesulfonyl chloride, triethylamine, DMAP | CH2Cl2 | Room temperature | 90+ | For sulfonamido derivatives; adaptable for aryl substitution. |
Analytical Characterization and Purity
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the aromatic protons of the 3,4-dimethylphenyl group and the cyclopropane ring protons.
- Gas Chromatography (GC): Used to monitor reaction completion and purity of intermediates.
- Melting Point / Boiling Point: Vacuum distillation fractions collected at 92-95°C under 4 mmHg correspond to purified cyclopropyl derivatives.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Chromatography: Silica gel column chromatography is employed for purification, especially after hydrolysis or substitution steps.
Summary and Recommendations
- The most efficient preparation of this compound involves multi-step synthesis starting from diethyl malonate or substituted phenyl precursors.
- The key intermediate , 1,1-cyclopropyl dicarboxylate, can be synthesized with high yield under mild conditions using potassium iodide catalysis in DMF.
- Reduction and hydrolysis steps require careful control of temperature and stoichiometry to maximize yield and minimize waste.
- Adaptation of sulfonamido-cyclopropane synthetic routes provides a versatile method for introducing the 3,4-dimethylphenyl substituent.
- Green chemistry principles are partially addressed by solvent recycling and mild reaction conditions, but further optimization is recommended to reduce toxic reagent use.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst.
Major Products:
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents on the phenyl ring significantly alter the compound’s acidity, solubility, and reactivity. Below is a comparison with key analogs:
Key Observations :
Stereochemical and Structural Variations
- Trans-Substituted Cyclopropanes : Compounds like (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid () exhibit stereochemical complexity, which can influence binding to biological targets. The rigid trans configuration may enhance selectivity in drug design.
- Cyclopropane Dicarboxylic Acids : Derivatives like 1,1-cyclopropane dicarboxylic acid () show distinct reactivity, enabling conjugation with thiadiazoles for antimicrobial applications.
Biological Activity
1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound is of interest in medicinal chemistry and agricultural applications, particularly for its role in inhibiting ethylene biosynthesis and its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1(CC2=C(C=C(C=C2C1=CC=C(C)C)C)C(=O)O)C
The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in ethylene biosynthesis, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO). This interaction can inhibit the production of ethylene, a critical plant hormone involved in fruit ripening and senescence.
Ethylene Biosynthesis Inhibition
Research indicates that cyclopropane carboxylic acids can serve as effective inhibitors of ACO, thereby modulating ethylene levels in plants. This is particularly relevant in agricultural settings where controlling ripening processes is crucial for post-harvest management.
Table 1: Inhibition Potency of Cyclopropane Derivatives on ACO
| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |
|---|---|---|
| This compound | -6.5 | 5.9385 × 10^4 |
| (E)-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10^4 |
| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |
This table illustrates the binding affinities of various cyclopropane derivatives to ACO, highlighting the potential of this compound as a strong inhibitor.
Anticancer Activity
Preliminary studies suggest that derivatives of cyclopropane carboxylic acids may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The structural characteristics that enhance binding to specific receptors are believed to play a significant role in this activity.
Study on Ethylene Production
In a controlled study involving tomato plants treated with various concentrations of this compound, researchers observed a significant reduction in ethylene production compared to untreated controls. This effect was measured using gas chromatography techniques to quantify ethylene levels over time.
Anticancer Efficacy Assessment
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the common synthetic routes for 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized styrene derivatives. For example, a [2+1] cycloaddition using ethyl diazoacetate and a 3,4-dimethylphenyl-substituted olefin under rhodium catalysis (e.g., Rh₂(OAc)₄) is a standard approach. Solvent choice (e.g., dichloromethane vs. tetrahydrofuran) significantly impacts reaction efficiency due to polarity effects on transition-state stabilization . Post-synthesis, hydrolysis of the ester intermediate to the carboxylic acid is achieved using NaOH/EtOH. Yields typically range from 40–65%, with impurities arising from competing dimerization side reactions.
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for cis/trans protons) and substituent positions. High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: ~218.24 g/mol). Infrared spectroscopy (IR) identifies the carboxylic acid C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm), targeting >95% purity for biological assays .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of cyclopropane-carboxylic acid derivatives?
- Methodological Answer : Stereochemical configuration (e.g., (1R,2R) vs. (1R,2S)) alters interactions with chiral biological targets. For example, (1R,2R)-isomers of analogous dichlorophenyl derivatives show 10-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to (1R,2S) isomers. Computational docking studies (AutoDock Vina) and molecular dynamics simulations can predict stereoselectivity, while enantioselective synthesis (e.g., chiral auxiliaries or catalysts) isolates active forms .
Q. What strategies resolve contradictions in reported bioactivity data for aryl-substituted cyclopropane-carboxylic acids?
- Methodological Answer : Discrepancies often arise from differences in substituent positioning (e.g., 3,4-dimethyl vs. 2,4-dimethylphenyl groups) or assay conditions. Systematic structure-activity relationship (SAR) studies are critical:
- Step 1 : Compare logP values (e.g., 3,4-dimethyl derivative: ~2.8 vs. 2,4-dimethyl: ~3.1) to assess membrane permeability differences.
- Step 2 : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to target proteins.
- Step 3 : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. How can computational modeling optimize the design of cyclopropane-carboxylic acid derivatives for enzyme inhibition?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict cyclopropane ring strain and substituent electronic effects. QSAR models trained on IC₅₀ data from related compounds (e.g., 3,4-dichlorophenyl analogs) identify pharmacophores. For example, methyl groups at the 3,4 positions enhance hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the metabolic stability of arylcyclopropane-carboxylic acids?
- Methodological Answer : Variability stems from cytochrome P450 (CYP) isoform-specific metabolism. For instance, 3,4-dimethylphenyl derivatives undergo rapid CYP2C9-mediated oxidation (t₁/₂ = 15 min in human liver microsomes), while 2,4-dimethyl analogs are CYP3A4 substrates (t₁/₂ = 45 min). Use of CYP isoform-selective inhibitors (e.g., sulfaphenazole for CYP2C9) in stability assays clarifies these pathways .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- Primary assay : LPS-stimulated RAW264.7 macrophages, measuring TNF-α suppression via ELISA (IC₅₀ typically 10–50 µM).
- Secondary validation : NF-κB luciferase reporter assays in HEK293 cells to confirm target engagement.
- Counter-screening : COX-1/COX-2 inhibition assays to rule off-target effects (use Celecoxib as a control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
